molecular formula C10H8O3 B1206764 1'-Oxosafrole CAS No. 30418-53-2

1'-Oxosafrole

Cat. No.: B1206764
CAS No.: 30418-53-2
M. Wt: 176.17 g/mol
InChI Key: LNOUMTOCQWMBOJ-UHFFFAOYSA-N
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Description

1'-Oxosafrole (CAS: 30418-53-2; synonyms: 3',4'-(Methylenedioxy)acrylophenone, 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one) is a metabolite of safrole and estragole, naturally occurring allylbenzene derivatives found in spices like nutmeg and basil . Structurally, it features a 1,3-benzodioxole moiety conjugated to a propenone group. Its synthesis involves oxidation of 1'-hydroxysafrole, a key intermediate in the metabolic activation of safrole .

This compound has been studied extensively for its role in carcinogenesis.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOUMTOCQWMBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021092
Record name 1'-Oxosafrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30418-53-2
Record name 1-(1,3-Benzodioxol-5-yl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30418-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Oxosafrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-Oxosafrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1′-Oxosafrole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53FM79UX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • 1'-Hydroxysafrole: Proximate carcinogen; forms DNA adducts via sulfation.
  • 1'-Acetoxysafrole: Electrophilic ester; reacts with nucleophiles (e.g., methionine, guanosine).
  • Safrole-2',3'-oxide : Epoxide intermediate; mutagenic in bacterial assays.
  • 1'-Oxoelemicin : Analog of 1'-oxosafrole derived from elemicin; similar synthesis via 1'-hydroxy precursor .

Mutagenicity and Carcinogenicity

Compound Mutagenicity (S. typhimurium TA100) Carcinogenicity (Animal Models) Key Findings
This compound Inactive No activity (rats/mice) Non-electrophilic; fails to form stable DNA adducts.
1'-Hydroxysafrole Active (with metabolic activation) Hepatocarcinogenic (mice/rats) Requires sulfation to form 1'-sulfoxy ester, a DNA-reactive electrophile.
1'-Acetoxysafrole Directly mutagenic Weak activity (local tumors) Reacts with nucleosides (e.g., guanosine) to form covalent adducts .
Safrole-2',3'-oxide Active Low systemic carcinogenicity Epoxide ring opens to bind DNA, but poor tissue penetration limits effects.

Metabolic Pathways and Reactivity

  • This compound : Terminal oxidation product; lacks the hydroxyl group necessary for sulfation or glucuronidation, reducing its reactivity .
  • 1'-Hydroxysafrole : Activated via sulfotransferases to form 1'-sulfoxy esters, which alkylate DNA .
  • 1'-Acetoxysafrole : Directly hydrolyzes to 1'-hydroxysafrole or reacts with cellular nucleophiles, bypassing metabolic activation .

Species and Sex-Specific Effects

  • 1'-Hydroxysafrole: Hepatocarcinogenicity is 10-fold higher in adult female mice than males due to sex-dependent differences in sulfotransferase activity and DNA adduct retention .
  • This compound: No sex-specific toxicity observed, likely due to its metabolic inertness .

Key Research Findings

Mutagenicity : this compound is inactive in TA100 strains, while its 2',3'-oxide derivative shows weak mutagenicity, suggesting epoxidation may partially restore reactivity .

Carcinogenicity: Chronic administration of this compound in rats (500 ppm diet) failed to induce tumors, contrasting sharply with 1'-hydroxysafrole, which caused hepatocellular carcinomas .

Electrophilic Reactivity : this compound lacks the sulfate or acetate leaving groups critical for covalent DNA binding, unlike 1'-hydroxysafrole and 1'-acetoxysafrole .

Contradictions and Limitations

Epoxide Activity: While this compound itself is non-carcinogenic, its 2',3'-oxide derivative exhibits mutagenicity in vitro, complicating risk assessments .

Metabolic Context: Some studies suggest this compound may act as a minor metabolite in specific tissues, but its contribution to overall safrole toxicity remains unresolved .

Species Variability : Guinea pigs and hamsters show negligible 1'-hydroxysafrole excretion after safrole exposure, highlighting interspecies metabolic differences .

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